molecular formula C15H22N2O5 B13240703 Methyl 3-(4-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate

Methyl 3-(4-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate

Cat. No.: B13240703
M. Wt: 310.35 g/mol
InChI Key: ROZYEWRMTOZAOT-UHFFFAOYSA-N
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Description

Methyl 3-(4-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate is a complex organic compound that features a combination of functional groups, including an amino group, a tert-butoxycarbonyl (Boc) protected amine, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde, tert-butyl carbamate, and methyl acrylate.

    Reduction: The nitro group of 4-nitrobenzaldehyde is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Protection: The amino group is then protected using tert-butyl carbamate to form the Boc-protected amine.

    Addition Reaction: The Boc-protected amine is reacted with methyl acrylate in the presence of a base to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.

    Reduction: Acidic conditions such as trifluoroacetic acid (TFA) for Boc deprotection.

    Substitution: Electrophiles like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of the free amine.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Methyl 3-(4-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of enzyme inhibitors or as a building block for peptide synthesis.

    Medicine: Investigated for its potential as a drug candidate or a prodrug.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-(4-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate depends on its specific application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of functional groups like the amino and hydroxy groups allows for interactions with biological molecules through hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxybutanoate: Similar structure with a butanoate group instead of a propanoate group.

    Methyl 3-(4-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxyacetate: Similar structure with an acetate group instead of a propanoate group.

Uniqueness

Methyl 3-(4-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate is unique due to its specific combination of functional groups, which provides distinct reactivity and potential applications compared to its analogs. The presence of the Boc-protected amine and hydroxy group allows for selective reactions and modifications, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C15H22N2O5

Molecular Weight

310.35 g/mol

IUPAC Name

methyl 3-(4-aminophenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)17-11(12(18)13(19)21-4)9-5-7-10(16)8-6-9/h5-8,11-12,18H,16H2,1-4H3,(H,17,20)

InChI Key

ROZYEWRMTOZAOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)N)C(C(=O)OC)O

Origin of Product

United States

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